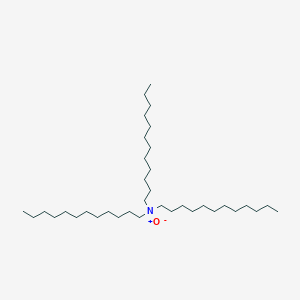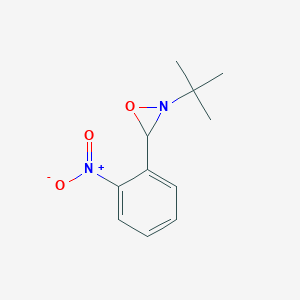
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxaziridines, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms.
Preparation Methods
The synthesis of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine typically involves the reaction of an imine with a peracid. A common method includes the use of m-chloroperbenzoic acid in methylene chloride at low temperatures (0–5°C). The reaction mixture is then washed with sodium sulfite and sodium carbonate solutions, followed by purification through flash column chromatography . Industrial production methods may vary, but they generally follow similar principles of imine formation and subsequent oxidation.
Chemical Reactions Analysis
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates.
Amination: It can transfer nitrogen to nucleophiles.
Cycloaddition: It participates in [3+2] cycloaddition reactions with arynes to form dihydrobenzisoxazoles.
Common reagents used in these reactions include peracids for oxidation and various nucleophiles for amination. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
2-Tert-butyl-3-(2-nitrophenyl)oxaziridine has several applications in scientific research:
Biology: Its reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine involves its ability to transfer oxygen or nitrogen atoms to substrates. The strained three-membered ring and the relatively weak N-O bond contribute to its high reactivity. The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack and the type of reaction (oxidation or amination) that occurs .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine include:
2-Tert-butyl-3-(4-nitrophenyl)oxaziridine: Similar structure but with a different position of the nitro group.
N-phosphinoyl and N-sulfonyl oxaziridines:
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.
Properties
CAS No. |
23898-61-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-tert-butyl-3-(2-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-6-4-5-7-9(8)13(14)15/h4-7,10H,1-3H3 |
InChI Key |
IJXKDYKHORUWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


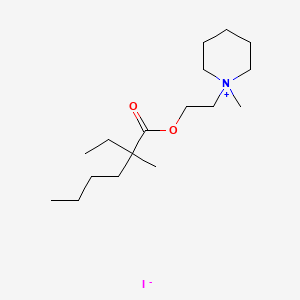
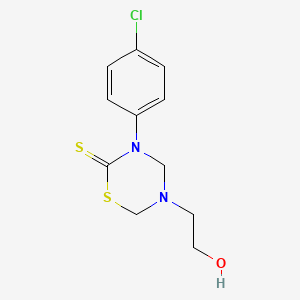
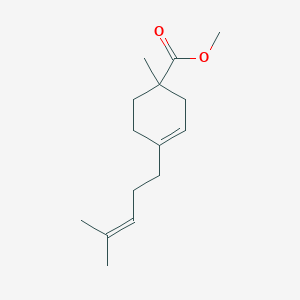
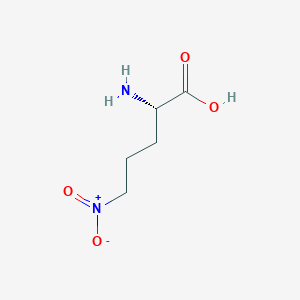
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
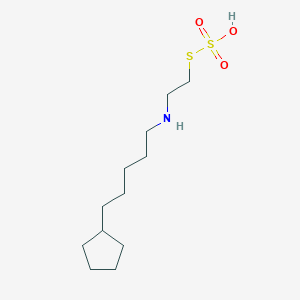
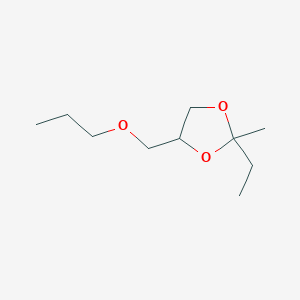
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
